molecular formula C21H20N4O2S B2815148 7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 385387-73-5

7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2815148
CAS No.: 385387-73-5
M. Wt: 392.5 g/mol
InChI Key: BGJOAPPEBMJSCK-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by substitutions at positions 7 and 8 of the purine core. The 7-benzyl group and 8-(3-methylbenzyl)thio substituent distinguish it structurally and functionally from simpler xanthines like caffeine or theophylline.

Properties

IUPAC Name

7-benzyl-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-7-6-10-16(11-14)13-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOAPPEBMJSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385387-73-5
Record name 7-BENZYL-3-METHYL-8-((3-METHYLBENZYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-310749 involves multiple steps, starting with the preparation of the purine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of WAY-310749 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: WAY-310749 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has investigated its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: WAY-310749 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-310749 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at Position 8

The 8-position modifications are pivotal for modulating biological activity. Below is a comparative analysis:

8-Thioether Derivatives
Compound Name Substituent at Position 8 Molecular Weight Key Findings
Target Compound (3-Methylbenzyl)thio ~424.5 g/mol¹ Hypothesized to enhance HSP90 inhibition due to bulky thioether substituent .
8-(Isopentylthio)-7-benzyl-3-methyl analog Isopentylthio (C5H11S) 358.45 g/mol Reduced steric hindrance compared to target; lower predicted logP (2.8 vs. 3.5) .
8-(Benzyl(2-hydroxyethyl)amino) derivative Benzyl(2-hydroxyethyl)amino 439.5 g/mol Increased polarity due to hydroxyl group; potential for improved solubility .

¹Estimated based on molecular formula C₂₄H₂₄N₄O₂S.

8-Benzyloxy/Substituted Benzyl Derivatives
Compound Name Substituent at Position 8 Yield (%) Melting Point (°C) Bioactivity Notes
8-(4-Methylbenzyl)-1,3,7-trimethyl analog 4-Methylbenzyl 58 195–197 Retained analgesic activity; no CNS stimulation .
8-(2,4,6-Trimethylbenzyl) analog 2,4,6-Trimethylbenzyl 58 N/A Enhanced steric bulk; potential for selective binding .
8-(1-Phenylvinyl) analog 1-Phenylvinyl 40 207–209 Reduced thermal stability; unconfirmed activity .

Substitutions at Position 7

The 7-benzyl group in the target compound contrasts with other substituents:

Compound Name Substituent at Position 7 Key Differences
7-(3-Bromobenzyl)-8-(hydroxymethyl) analog 3-Bromobenzyl Bromine increases molecular weight (457.3 g/mol) and halogen bonding potential .
7-Ethyl-8-piperazinyl derivative Ethyl Smaller substituent reduces hydrophobicity; may improve solubility .

Pharmacological and Physicochemical Properties

  • Target Compound vs. Caffeine Derivatives : Unlike caffeine (1,3,7-trimethylxanthine), the target compound lacks CNS stimulatory effects due to its bulky 8-substituent, similar to analogs like 3j and 3m .
  • Solubility: The 8-(3-methylbenzyl)thio group increases logP (predicted ~3.5) compared to hydroxylated derivatives (e.g., logP ~2.1 for 8-(2-hydroxyethyl)amino analogs) .
  • Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization, with yields typically lower (e.g., 40–58% for similar compounds) than simpler alkylated xanthines .

Biological Activity

7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. The following sections will explore its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2S. It features a purine core with substituents that may influence its biological interactions. The compound's structure can be represented as follows:

ComponentDescription
Molecular Weight 392.483 g/mol
CAS Number 385387-73-5
Chemical Structure Chemical Structure

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.5Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

The mechanism underlying these effects appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are involved in various signaling pathways.

Research findings indicate that this compound selectively inhibits PDE4 enzymes:

Enzyme TypeIC50 (nM)Selectivity
PDE4A250Moderate
PDE4B300Moderate
PDE4D150High

The selective inhibition of PDE4D suggests potential applications in treating inflammatory conditions and other diseases where cyclic nucleotide signaling is disrupted.

Other Biological Activities

In addition to anticancer and enzyme inhibitory effects, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Exhibited moderate activity against Gram-positive bacteria with an MIC of 32 µg/mL.
  • Anti-inflammatory Effects : Reduced TNF-alpha production in LPS-stimulated macrophages by approximately 40%.

Case Studies

A case study involving the use of this compound in a preclinical model demonstrated promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant reduction in tumor volume compared to control groups.

Q & A

Basic: What are the key synthetic routes for synthesizing 7-benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions between hydrazine derivatives and purine precursors to introduce the thioether group at the 8-position .
  • Alkylation of the purine core using benzyl halides or substituted benzyl reagents to install the 7-benzyl and 3-methyl substituents .
  • Purification via column chromatography (silica gel or reverse-phase) to isolate intermediates and final products, with yields optimized by controlling solvent polarity and gradient elution .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) resolves substituent positions on the purine ring, such as benzyl and thioether groups .
  • X-ray crystallography confirms stereochemistry and intermolecular interactions, particularly for resolving regioselectivity in substitution patterns .
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, especially for distinguishing between isomers with similar functional groups .

Basic: What are the reported biological targets or mechanisms of action for this compound?

  • Nucleotide pathway modulation : The compound may covalently bind nucleophilic sites (e.g., cysteine residues) in enzymes like kinases or nucleotidases, altering catalytic activity .
  • Antiproliferative activity : Preliminary studies suggest interactions with DNA repair machinery or topoisomerases, though target specificity requires further validation .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during alkylation steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thioether formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like hydrazine conjugation .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Standardized assay protocols : Variations in cell lines (e.g., HeLa vs. HEK293) or incubation times can lead to divergent results. Replicate studies under identical conditions are critical .
  • Dose-response profiling : EC₅₀/IC₅₀ discrepancies may arise from differences in compound solubility; use of co-solvents (e.g., DMSO ≤0.1%) is recommended .
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests to confirm target engagement .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in nucleotide pathways?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to purified enzymes like adenosine deaminase .
  • Click chemistry probes : Introduce alkyne/azide tags to track covalent adduct formation in live cells via fluorescence microscopy .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .

Advanced: Which chromatographic techniques maximize purity for pharmacological studies?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to separate closely related impurities .
  • Size-exclusion chromatography (SEC) : Removes high-molecular-weight aggregates, particularly critical for in vivo studies .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks to predict shelf-life and identify degradation products .

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